molecular formula C14H12O3 B1655345 2-ACETYLNAPHTHALEN-1-YL ACETATE CAS No. 35085-58-6

2-ACETYLNAPHTHALEN-1-YL ACETATE

Cat. No.: B1655345
CAS No.: 35085-58-6
M. Wt: 228.24 g/mol
InChI Key: JCMFEMFOKRPFKG-UHFFFAOYSA-N
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Description

2-Acetylnaphthalen-1-yl acetate is a naphthalene-derived organic compound featuring an acetyl group at the 2-position and an acetate ester at the 1-position of the naphthalene ring. Naphthalene derivatives are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their aromatic stability and functional group versatility. The acetyl and ester groups in this compound likely enhance its lipophilicity and reactivity, making it a candidate for applications in catalysis or as an intermediate in fine chemical synthesis. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

CAS No.

35085-58-6

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(2-acetylnaphthalen-1-yl) acetate

InChI

InChI=1S/C14H12O3/c1-9(15)12-8-7-11-5-3-4-6-13(11)14(12)17-10(2)16/h3-8H,1-2H3

InChI Key

JCMFEMFOKRPFKG-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYLNAPHTHALEN-1-YL ACETATE typically involves the acetylation of 2-naphthol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Acetic acid or a similar solvent

    Catalyst: Sulfuric acid or phosphoric acid

The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-ACETYLNAPHTHALEN-1-YL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: 1-(1-Hydroxy-2-naphthalenyl)ethanone

    Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

2-ACETYLNAPHTHALEN-1-YL ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ACETYLNAPHTHALEN-1-YL ACETATE involves its interaction with various molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The naphthalene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-acetylnaphthalen-1-yl acetate with four related naphthalene derivatives, focusing on structural features, substituent effects, and inferred properties.

2-(Naphthalen-1-yl)acetic Acid (CAS 86-87-3)

  • Structure : Lacks the acetyl and ester groups; instead, it has a carboxylic acid at the 1-position.
  • This compound may serve as a precursor for ester derivatives like this compound.
  • Applications : Likely used in synthetic chemistry for coupling reactions or as a building block for pharmaceuticals .

Ethyl 2-(Dimethylamino)-2-(Naphthalen-1-yl)acetate (CAS 1007879-52-8)

  • Structure: Features a dimethylamino substituent and an ethyl ester.
  • Key Differences: The dimethylamino group alters electronic properties, increasing electron density on the naphthalene ring. This could enhance reactivity in electrophilic substitutions. The ethyl ester may confer higher hydrolytic stability compared to acetylated esters.
  • Applications : Possible use in medicinal chemistry or as a ligand in catalysis .

Allyl 2-(Naphthalen-2-yl)acetate (CAS 170943-17-6)

  • Structure : Contains an allyl ester and a naphthalen-2-yl group. The allyl group offers sites for polymerization or Michael addition reactions.
  • Key Differences : The 2-position substitution on naphthalene may reduce steric hindrance compared to 1-substituted analogs. The allyl ester’s unsaturated bond increases reactivity toward radical or thermal decomposition.
  • Applications: Potential monomer for polymeric materials or crosslinking agents .

2-Amino-2-(2-Hydroxynaphthalen-1-yl)acetic Acid (CAS 783285-04-1)

  • Structure: Combines amino and hydroxyl groups with a carboxylic acid.
  • Key Differences: The amino and hydroxyl groups enable zwitterionic behavior, enhancing solubility in polar solvents. This compound’s bifunctional nature may make it suitable for chelation or peptide synthesis.
  • Safety : Classified under GHS guidelines, requiring precautions for handling .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Notable Features
This compound Not provided C₁₄H₁₂O₃ 228.24 g/mol Acetyl, acetate ester High lipophilicity
2-(Naphthalen-1-yl)acetic acid 86-87-3 C₁₂H₁₀O₂ 186.21 g/mol Carboxylic acid Polar, hydrogen-bonding
Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate 1007879-52-8 C₁₆H₁₉NO₂ 257.33 g/mol Dimethylamino, ethyl ester Basic, coordination potential
Allyl 2-(naphthalen-2-yl)acetate 170943-17-6 C₁₅H₁₄O₂ 226.27 g/mol Allyl ester Polymerization reactivity
2-Amino-2-(2-hydroxynaphthalen-1-yl)acetic acid 783285-04-1 C₁₂H₁₁NO₃ 217.22 g/mol Amino, hydroxyl, carboxylic acid Zwitterionic, chelation potential

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